2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid
Description
2-(4-chloro-2-{[(4Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid is a heterocyclic compound featuring a pyrazolone core conjugated with a phenoxy-acetic acid moiety. The 4-chlorophenoxy substituent enhances lipophilicity, while the acetic acid group introduces polarity, enabling diverse binding interactions.
Properties
IUPAC Name |
2-[4-chloro-2-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-16(19(25)22(21-12)15-5-3-2-4-6-15)10-13-9-14(20)7-8-17(13)26-11-18(23)24/h2-10H,11H2,1H3,(H,23,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNKCCCGFXBBU-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Cl)OCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities with phenoxy herbicides, which are known to act by mimicking the auxin growth hormone indoleacetic acid (iaa).
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be inferred that it might act by inducing rapid, uncontrolled growth in target organisms. This is often referred to as “growing to death”.
Biochemical Pathways
Phenoxy herbicides, which f1277-0109 is structurally similar to, are known to affect the auxin signaling pathway. This pathway is crucial for plant growth and development.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The pyrazolone/thiazolidinone/thiazolo-pyrimidine cores enable hydrogen bonding and π-system interactions. The Z-configuration of the methylidene group is critical for planar geometry .
- Substituent Effects : Chloro and phenyl groups enhance lipophilicity, while acetic acid or ester moieties modulate solubility and bioavailability .
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s predicted LogP (~3.5) is lower than the thiazolidinone analog (XLogP3 = 4.9, ) due to the absence of a sulfur-containing ring.
- Hydrogen Bonding: The acetic acid group (2 H-bond acceptors, 1 donor) increases polarity compared to esterified analogs (e.g., methyl/ethyl esters in ).
Research Findings on Structural Similarity
Computational Similarity Analysis
- Tanimoto Coefficient: Analogous pyrazole-thiazolidinone compounds show Tanimoto indices >0.7 with the target compound, indicating significant structural overlap .
- Graph-Based Comparison: Subgraph isomorphism analysis reveals shared pyrazolone and phenoxy motifs, aligning with biological pathway clustering trends in KEGG databases .
Crystallographic Studies
- Structural Validation : Programs like SHELXL and ORTEP-III are widely used for refining anisotropic displacement parameters in similar heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
